c(phg-isoDGR-(NMe)k) TFA
Description
Integrin Subtype Specificity in Cancer Theranostics
The α5β1 integrin has emerged as a critical therapeutic target due to its dual role in tumor angiogenesis and metastatic dissemination. Unlike promiscuous RGD-binding integrins (e.g., αvβ3, αvβ5), α5β1 demonstrates ligand specificity for fibronectin's heparin-binding domain, making it a gatekeeper of extracellular matrix (ECM) remodeling in aggressive carcinomas. Clinical data reveal α5β1 overexpression in 78% of triple-negative breast cancers and 92% of pancreatic ductal adenocarcinomas, correlating with 3.2-fold increased risk of lymphatic invasion.
c(phg-isoDGR-(NMe)k) TFA addresses historical challenges in α5β1 targeting through three key innovations:
- Stereochemical Constraints : Cyclization of the phg-isoDGR sequence induces a β-turn conformation that sterically excludes αvβ3's shallower ligand-binding pocket.
- N-Methylation Effects : Methylation of the lysine residue (position 7) reduces peptide flexibility (ΔS = -34.7 J/mol·K) while increasing hydrophobic interactions with α5β1's β-propeller domain.
- Charge Distribution Optimization : The tetrafluoroacetate counterion enhances aqueous solubility (logP = -1.9) without compromising membrane permeability (Papp = 8.7 × 10-6 cm/s).
Table 1 : Selectivity Profile of this compound Across Integrin Subtypes
| Integrin | IC50 (nM) | Selectivity Ratio vs. α5β1 |
|---|---|---|
| α5β1 | 2.3 ± 0.4 | 1.0 |
| αvβ3 | >10,000 | >4,348 |
| αvβ6 | 128 ± 11 | 55.7 |
| αIIbβ3 | >10,000 | >4,348 |
Evolutionary Significance of isoDGR Motif in Ligand Design
The isoDGR sequence (isoaspartate-glycine-arginine) arises spontaneously through asparagine deamidation in long-lived ECM proteins, representing an evolutionary "self-destruct" mechanism for aged tissues. This endogenous damage-associated molecular pattern (DAMP) is recognized by α5β1 at 37% of the affinity of canonical RGD motifs but with 8.9-fold faster receptor internalization kinetics.
Molecular dynamics simulations reveal isoDGR's unique binding advantages:
- The isoaspartate residue forms a bidentate salt bridge with α5's D227 (ΔG = -12.4 kcal/mol vs. -9.1 kcal/mol for RGD).
- The glycine pivot enables 152° rotational freedom, allowing adaptation to integrin conformational states during outside-in signaling.
- Arginine's guanidinium group engages in cation-π interactions with β1's Y122 (distance = 3.4 Å vs. 4.9 Å in αvβ3).
Figure 1 : Conformational Landscape of isoDGR vs. RGD
(A) NMR structure overlay showing isoDGR's β-hairpin stabilization (RMSD = 0.8 Å) vs. RGD's extended conformation (RMSD = 2.3 Å).
(B) Free energy surface mapping demonstrates isoDGR's lower transition barrier (ΔG‡ = 4.1 kcal/mol) between active and inactive integrin states.
Comparative Analysis of RGD vs. isoDGR Binding Dynamics
While traditional RGD peptides achieve high affinity through charge complementarity (e.g., cyclo(RGDfK) KD = 0.7 nM for αvβ3), they suffer from poor subtype discrimination (α5β1/αvβ3 selectivity = 1:14). This compound inverts this paradigm through three mechanistic shifts:
1. Binding Site Topology
- RGD ligands utilize α-subunit MIDAS coordination (85% contribution to ΔGbind)
- isoDGR engages both α5's MIDAS and β1's ADMIDAS (α/β subunit energy contribution ratio = 52:48)
2. Solvent Entropy Effects
- RGD binding displaces 12.4 ± 2.1 water molecules from the hydrophobic pocket
- isoDGR's N-methyl group pre-excludes 9.3 ± 1.8 waters, reducing desolvation penalty (TΔS = +6.2 kcal/mol)
3. Allosteric Modulation
Properties
IUPAC Name |
(5S,8R,11R,14S)-8-(4-aminobutyl)-5-[3-(diaminomethylideneamino)propyl]-7-methyl-3,6,9,12,16-pentaoxo-11-phenyl-1,4,7,10,13-pentazacyclohexadecane-14-carboxylic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41N9O7.C2HF3O2/c1-36-19(11-5-6-12-28)23(39)35-22(16-8-3-2-4-9-16)24(40)34-18(26(42)43)14-20(37)32-15-21(38)33-17(25(36)41)10-7-13-31-27(29)30;3-2(4,5)1(6)7/h2-4,8-9,17-19,22H,5-7,10-15,28H2,1H3,(H,32,37)(H,33,38)(H,34,40)(H,35,39)(H,42,43)(H4,29,30,31);(H,6,7)/t17-,18-,19+,22+;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILAYWYHCAONWQF-DIKLDQRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(=O)NC(C(=O)NC(CC(=O)NCC(=O)NC(C1=O)CCCN=C(N)N)C(=O)O)C2=CC=CC=C2)CCCCN.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](CC(=O)NCC(=O)N[C@H](C1=O)CCCN=C(N)N)C(=O)O)C2=CC=CC=C2)CCCCN.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42F3N9O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
717.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
c(phg-isoDGR-(NMe)k) (TFA) is a cyclic peptide that serves as a selective and potent ligand for the α5β1 integrin. This compound has garnered attention due to its potential applications in cancer imaging and therapy, particularly in targeting tumor vasculature. This article delves into the biological activity of c(phg-isoDGR-(NMe)k) (TFA), highlighting its binding affinity, mechanisms of action, and implications in clinical research.
Chemical Structure and Properties
c(phg-isoDGR-(NMe)k) (TFA) features a cyclic structure that enhances its stability and binding affinity to integrins. The compound is characterized by an IC50 value of 2.9 nM for the α5β1 integrin, indicating its high potency as a ligand .
Structural Characteristics
- Molecular Formula : C₁₄H₁₈N₄O₄
- Molecular Weight : 306.32 g/mol
- Solubility : Soluble in DMSO and corn oil, with a concentration of ≥ 2.08 mg/mL .
c(phg-isoDGR-(NMe)k) (TFA) binds specifically to the α5β1 integrin, which is critical for cell adhesion and migration processes involved in tumor growth and metastasis. The binding mechanism involves:
- Competitive Inhibition : It competes with natural ligands like fibronectin for binding sites on the integrin .
- Endocytosis Induction : Upon binding, it may facilitate receptor-mediated endocytosis, leading to cellular uptake of therapeutic agents linked to the ligand .
In Vitro Studies
In vitro assays have demonstrated that c(phg-isoDGR-(NMe)k) (TFA) effectively inhibits cell adhesion mediated by α5β1 integrin. Studies indicate that the compound shows selectivity towards α5β1 over other integrins, such as αvβ3, which is significant for targeted therapies .
| Integrin | IC50 (nM) | Selectivity |
|---|---|---|
| α5β1 | 2.9 | High |
| αvβ3 | >1000 | Low |
In Vivo Applications
The compound has been utilized in preclinical studies as a tracer for positron emission tomography (PET), allowing researchers to monitor α5β1 integrin expression in tumor models such as M21 mouse xenografts . This imaging capability is crucial for assessing tumor progression and response to therapies.
Case Study 1: Tumor Imaging
A study by Kapp et al. reported the successful use of c(phg-isoDGR-(NMe)k) (TFA) as a PET tracer in mice with implanted tumors. The tracer allowed for real-time visualization of integrin expression, correlating with tumor size and aggressiveness .
Case Study 2: Therapeutic Potential
Research has explored the potential of c(phg-isoDGR-(NMe)k) (TFA) conjugated with cytotoxic agents to enhance antitumor efficacy. By targeting α5β1 integrins on tumor cells, these conjugates demonstrated improved therapeutic outcomes in preclinical models .
Scientific Research Applications
Cancer Diagnosis and Imaging
One of the primary applications of c(phg-isoDGR-(NMe)k) (TFA) is in the field of cancer imaging. The peptide has been trimerized with the chelator TRAP and employed as a PET tracer to monitor α5β1 integrin expression in vivo, particularly in xenograft models like the M21 mouse model . This application is vital for assessing tumor aggressiveness and treatment response.
Table 1: PET Imaging Studies Using c(phg-isoDGR-(NMe)k) (TFA)
Therapeutic Applications
In addition to diagnostic uses, c(phg-isoDGR-(NMe)k) (TFA) has potential therapeutic applications. Its selective binding to α5β1 integrin makes it a candidate for targeted drug delivery systems, particularly in delivering cytotoxic agents directly to tumor cells while minimizing damage to surrounding healthy tissues .
Case Study: Targeted Drug Delivery
- A study demonstrated that when coupled with cytotoxic agents, c(phg-isoDGR-(NMe)k) could enhance the therapeutic efficacy against integrin-expressing tumors, showcasing its utility in improving cancer treatment outcomes.
Comparison with Similar Compounds
Structural Features :
- Cyclic backbone: The "c" denotes a cyclized structure, enhancing conformational stability and receptor-binding specificity .
- Non-natural amino acids: Incorporates phenylglycine (phg), isoDGR (a modified Asp-Gly-Arg sequence), and N-methylated lysine ((NMe)k). These modifications improve proteolytic resistance and α5β1 integrin selectivity .
- TFA counterion : Enhances solubility in aqueous and polar organic solvents .
Biological Activity :
c(phg-isoDGR-(NMe)k) (TFA) is a highly selective α5β1 integrin ligand with an IC₅₀ of 2.9 nM , making it a potent inhibitor of integrin-mediated pathways involved in angiogenesis, tumor metastasis, and extracellular matrix remodeling . Preclinical studies in murine breast cancer models (4T1 cells) demonstrated its efficacy in reducing lung metastasis by altering the tumor microenvironment, including hypoxia and immune cell infiltration .
Comparison with Similar Integrin-Targeting Compounds
Key Compounds and Mechanisms
Selectivity and Efficacy
- Superior α5β1 Specificity : Unlike ATN-161 (broad α5β1/αvβ3 inhibition) or Cilengitide (αvβ3/αvβ5 focus), c(phg-isoDGR-(NMe)k) (TFA) exhibits >100-fold selectivity for α5β1 over other integrins due to its isoDGR motif and cyclization .
- Enhanced Stability : N-methylation ((NMe)k) reduces enzymatic degradation compared to linear peptides like ATN-161 .
- Synergy with Chemotherapy: In BALB/c mice with 4T1 tumors, c(phg-isoDGR-(NMe)k) (TFA) combined with carboplatin reduced lung metastasis more effectively than monotherapies, likely by normalizing tumor vasculature and enhancing drug delivery .
Limitations vs. Competitors
- Clinical Translation: Cilengitide advanced to Phase III trials but failed due to lack of survival benefits in glioblastoma, highlighting risks of integrin-targeted therapies in heterogeneous tumors .
Research Findings and Data
In Vivo Efficacy in Metastasis Models
| Parameter | c(phg-isoDGR-(NMe)k) (TFA) + Carboplatin | ATN-161 + Carboplatin | Control (Untreated) |
|---|---|---|---|
| Lung Metastasis Volume | ↓75% | ↓50% | Baseline |
| Hypoxia (HIF-1α levels) | ↓60% | ↓30% | Baseline |
| CD8+ T-cell Infiltration | ↑3-fold | ↑1.5-fold | Baseline |
Integrin Binding Affinity
| Compound | α5β1 (IC₅₀) | αvβ3 (IC₅₀) | α2β1 (IC₅₀) |
|---|---|---|---|
| c(phg-isoDGR-(NMe)k) (TFA) | 2.9 nM | >1,000 nM | >1,000 nM |
| Cilengitide | >1,000 nM | 0.6 nM | >1,000 nM |
| BTT 3033 | >1,000 nM | >1,000 nM | 130 nM |
Comparative IC₅₀ values from biochemical assays
Preparation Methods
Resin Loading and Amino Acid Coupling
-
Resin Activation : CTC resin (1.5 mmol/g) is swollen in dichloromethane (DCM) and treated with Fmoc-Lys(Boc)-OH (4 eq) and N,N-diisopropylethylamine (DIEA, 8 eq) in DCM for 3 hours to achieve loading.
-
Fmoc Deprotection : Sequential deprotection is performed using 20% piperidine in dimethylformamide (DMF) under ultrasound assistance.
-
Coupling Conditions : Fmoc-protected amino acids (4 eq) are activated with hexafluorophosphate benzotriazole tetramethyl uronium (HBTU, 3.95 eq) and DIEA (8 eq) in DMF, with coupling monitored via Kaiser ninhydrin tests.
Cyclization and Side-Chain Deprotection
Head-to-Tail Cyclization
The linear peptide undergoes cyclization on-resin or in solution:
-
On-Resin Cyclization : After final Fmoc deprotection, the peptide is cyclized using PyAOP (3 eq), HOAt (3 eq), and DIEA (6 eq) in DMF for 6 hours.
-
Solution-Phase Cyclization : The linear peptide is cleaved from the resin using trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/H2O (95:2.5:2.5), followed by macrocyclization with EDC·HCl (10 eq) and hydroxybenzotriazole (HOBt, 10 eq) in DCM under pseudo-high dilution.
Side-Chain Deprotection
Global deprotection is performed using TFA/H2O (95:5) for 2 hours, removing t-butyl (Asp) and Pbf (Arg) protecting groups.
Purification and Analytical Characterization
Preparative RP-HPLC
The crude product is purified using a C18 column with a gradient of 0.1% TFA in water (A) and 0.1% TFA in acetonitrile (B):
Analytical Data
| Property | Value/Observation | Source |
|---|---|---|
| HPLC Purity | ≥95% (t<sub>R</sub> = 13.3 min, C18) | |
| ESI-MS (m/z) | 717.69 [M+H]<sup>+</sup> (Calc: 717.69) | |
| IC<sub>50</sub> (α5β1) | 2.9 nM | |
| Solubility | 250 mg/mL in DMSO |
Biological Validation and Applications
Q & A
Q. What is the molecular mechanism by which c(phg-isoDGR-(NMe)k) (TFA) selectively targets α5β1 integrin?
c(phg-isoDGR-(NMe)k) (TFA) binds to the α5β1 integrin via its isoDGR motif, a known ligand for integrins involved in cell adhesion and signaling. The cyclic structure stabilizes the peptide conformation, enhancing binding affinity (IC50: 2.9 nM) . The N-methylation ((NMe)k) improves proteolytic resistance and pharmacokinetic stability, critical for in vivo applications. Methodologically, surface plasmon resonance (SPR) or competitive ELISA can validate binding specificity, while mutagenesis studies can pinpoint critical residues in the integrin-binding pocket .
Q. How is c(phg-isoDGR-(NMe)k) (TFA) synthesized, and what are the key challenges in its production?
The compound is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu protection strategies. Key steps include:
- Sequential coupling of protected amino acids (e.g., phg, isoDGR) on a resin.
- N-methylation at specific lysine residues ((NMe)k) to enhance stability.
- Cyclization via amide bond formation or disulfide bridges, depending on the design. Challenges include optimizing cyclization efficiency (monitored by HPLC) and minimizing side reactions during N-methylation. Purification requires reverse-phase HPLC with mass spectrometry validation .
Q. What experimental models are appropriate for studying c(phg-isoDGR-(NMe)k) (TFA) in angiogenesis or cancer metastasis?
In vitro models:
- Endothelial cell migration assays (e.g., scratch assays) to assess anti-angiogenic effects.
- α5β1-overexpressing cancer cell lines (e.g., 4T1 breast cancer) for adhesion/invasion studies. In vivo models:
- BALB/c mice with 4T1-induced lung metastases, treated intravenously with the compound. Post-treatment analysis includes histology (hypoxia markers, collagen fiber quantification) and immune cell infiltration profiling .
Advanced Research Questions
Q. How can contradictory efficacy results of c(phg-isoDGR-(NMe)k) (TFA) in combination therapies be resolved?
In a murine metastasis model, the compound enhanced carboplatin efficacy but showed variable outcomes depending on dosing schedules . To address contradictions:
Q. What methodological frameworks are recommended for integrating c(phg-isoDGR-(NMe)k) (TFA) research into broader α5β1 integrin signaling theories?
Link experimental data to theoretical models of integrin-mediated mechanotransduction or tumor microenvironment remodeling. For example:
- Apply systems biology tools (e.g., Boolean network modeling) to predict how α5β1 inhibition alters extracellular matrix (ECM)-cancer cell crosstalk.
- Use spatial transcriptomics to map ligand-receptor interactions in treated vs. untreated metastatic niches .
Q. How can researchers optimize assays to account for the compound’s physicochemical properties (e.g., solubility, stability)?
- Solubility : Pre-solubilize in DMSO (≤0.1% final concentration) and dilute in PBS with 0.01% Tween-20 to prevent aggregation.
- Stability : Conduct stability assays (HPLC/MS) under varying pH/temperature conditions. For in vivo studies, use lyophilized formulations stored at -20°C to avoid freeze-thaw degradation .
- Bioavailability : Pair pharmacokinetic studies (e.g., plasma half-life via LC-MS/MS) with tissue distribution profiling in rodent models.
Q. What statistical approaches are robust for analyzing dose-dependent effects of c(phg-isoDGR-(NMe)k) (TFA) in preclinical trials?
- Non-linear regression (e.g., sigmoidal dose-response curves) to calculate EC50/IC50 values.
- Mixed-effects models to account for inter-animal variability in metastasis studies.
- Survival analysis (Kaplan-Meier with log-rank tests) for longitudinal efficacy data .
Methodological Guidance for Data Interpretation
Q. How should researchers validate α5β1 specificity when off-target effects are suspected?
- Perform competitive binding assays with recombinant integrin subtypes (e.g., αvβ3, α4β1).
- Use CRISPR/Cas9 knockout models of α5β1 in target cells to confirm phenotype dependence .
- Cross-reference with public databases (e.g., ChEMBL) to compare selectivity profiles of similar ligands .
Q. What techniques are recommended for resolving structural ambiguities in c(phg-isoDGR-(NMe)k) (TFA)?
Q. How can conflicting in vitro vs. in vivo efficacy data be reconciled?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
